molecular formula C7H7N3O2 B1311706 Pyridine-2,5-dicarboxamide CAS No. 4663-96-1

Pyridine-2,5-dicarboxamide

Cat. No. B1311706
CAS RN: 4663-96-1
M. Wt: 165.15 g/mol
InChI Key: LEIAZUKOBVWTEH-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarboxamide is a derivative of pyridine, which is a nitrogen-bearing heterocycle . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .


Synthesis Analysis

The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides is achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .


Molecular Structure Analysis

The crystal structures of seven compounds; two pyridine and five furan derivatives were solved . Based on the crystallographic studies, supramolecular features of the crystals under investigation were indicated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-2,6- and furan-2,5-dicarboxamides include a condensation reaction of the appropriate acyl chlorides and aromatic amides .


Physical And Chemical Properties Analysis

Pyridine-2,5-dicarboxamide reveals numerous chemical properties and biological activities. This makes them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

Scientific Research Applications

1. Medicinal Chemistry

  • Pyridine-based compounds, including Pyridine-2,5-dicarboxamide, have significant clinical diversity and are used in the field of medicinal chemistry research .
  • They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
  • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

2. Synthesis of Pharmacologically Active Compounds

  • Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .
  • They are an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .
  • The exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds makes it possible for the design of various functional materials .

3. Cancer Treatment

  • Some pyridine-dicarboxamide derivatives have shown potency against cancer cells .
  • For example, the compound 3l (substituted p -trifluoromethylphenyl and chloropyridine) showed good potency (IC 50 = 6 ± 0.78 µM) against HCT-116 colorectal cancer cells and exhibited high efficacy against HuH-7 liver cancer cells (IC 50 = 4.5 ± 0.3 µM) .

4. Coordination Chemistry

  • Scaffolds based on a pyridine-2,6-dicarboxamide fragment have noteworthy roles in coordination chemistry .
  • They are used in the stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, and catalytic organic transformations .

5. Sensing and Recognition Applications

  • Pyridine-2,6-dicarboxamide based scaffolds are also used in sensing and recognition applications .
  • They are used in the design of various functional materials , such as sensors .

6. Material Science

  • Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
  • They are used in the design of various functional materials , such as coordination sites , structural and functional models of proteins , derivatives with catalytic and biological activities , derivatives with antibacterial activities , etc.

7. Precursor for Synthesizing Pharmaceuticals and Agrochemicals

  • Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • It is a key solvent and reagent .
  • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

8. Chelating Ligand

  • Pyridine-2,6-dicarboxamide is a chelating ligand for metal cations (Cu, Co, Fe, Ni, Pd), small anions (halides, phosphates and acetates), as well as small not-charged molecules (for example, urea) .

9. Study of Intramolecular Hydrogen Bonding

  • Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .

Safety And Hazards

Pyridine is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Pyridine-2,5-dicarboxamide and its derivatives have numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

pyridine-2,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIAZUKOBVWTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430741
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,5-dicarboxamide

CAS RN

4663-96-1
Record name Pyridine-2,5-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
IV Dyachenko, VD Dyachenko… - Chemistry of …, 2019 - Springer
A new, effective method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines by multicomponent condensation reactions of aromatic and heteroaromatic …
Number of citations: 10 link.springer.com
X Li, BL Wu, W Liu, HY Zhang - Inorganic Chemistry Communications, 2008 - Elsevier
Solvothermal reaction of N,N′-Bis[(pyridin-3-yl)methyl]pyridine-2,5-dicarboxamide (L 1 ) as well as Zn(OAc) 2 or Co(NO 3 ) 2 in methanol gave rise to two new 2D complexes [Zn(L 2 ) …
Number of citations: 7 www.sciencedirect.com
K Bielawski, D Bartulewicz, D Krajewska… - … Akademii Medycznej w …, 1996 - europepmc.org
The synthesis of a new pyridine analogue of netropsin, N, N'-bis [6-(N-3-dimethylaminopropyl) carbamoylpyridin-2-yl] pyridine-2, 5-dicarboxamide (VII) is described. The potential for …
Number of citations: 5 europepmc.org
IM OTHMAN - Al-Azhar Bulletin of Science-Basic Science …, 2013 - publish.sub7journal.com
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide (1) reacts with arylidinecyanothioacetamides 2a–c in ethanol/piperidine solution under reflux to yield the …
Number of citations: 2 publish.sub7journal.com
EA Katayev, GD Pantos, VM Lynch, JL Sessler… - Russian chemical …, 2005 - Springer
Three new macrocyclic Schiff bases containing an amine or amide structural fragment along with imine groups were synthesized by condensation of 2,6-bis(2-aminophenyliminomethyl)…
Number of citations: 7 link.springer.com
AHM Hussein, MAM Gad-Elkareem… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
N-1-Naphthyl-3-oxobutanamide (1) reacts with arylidinecyanothioacetamide 2a–c in ethanol/piperidine solution under reflux to yield the pyridine-2(1H)-thiones 6a–c. Compound 6a …
Number of citations: 9 www.tandfonline.com
EA Kataev - Chemical Communications, 2023 - pubs.rsc.org
Recognition of anions by synthetic receptors is an integral part of supramolecular chemistry continuing to expand and find new application areas in our daily life. Many applications …
Number of citations: 7 pubs.rsc.org
DH Elnaggar, AM Mohamed, NA Abdel Hafez… - ACS …, 2022 - ACS Publications
Some new pyridinethione and thienopyridine derivatives have been synthesized and evaluated for their antiproliferative activity using the MTT assay. Nicotinamide derivatives 3 have …
Number of citations: 11 pubs.acs.org
D Bartulewicz, K Bielawski, A Markowska… - Acta Biochimica …, 1998 - ojs.ptbioch.edu.pl
A new series of pyridine-containing analogues III-XXII of distamycin A and netrop sin was investigated by the molecular mechanics technique and molecular modelling. A pyridine …
Number of citations: 20 ojs.ptbioch.edu.pl
AA Harb, AM Hussein, IA Mousa - Phosphorus, Sulfur, and Silicon …, 2006 - Taylor & Francis
3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide 1 reacts with arylidinecyanothioacetamide in refluxing ethanolic TEA to give the pyridinethione 2 rather than …
Number of citations: 7 www.tandfonline.com

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